2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Description
2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives.
Properties
IUPAC Name |
2-[[4-amino-5-(3-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5OS/c1-11-6-7-12(2)15(8-11)21-16(25)10-26-18-23-22-17(24(18)20)13-4-3-5-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSGVGVMQDKRDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the C-2 position.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2021) | HepG2 | 12.5 | Apoptosis induction |
| Johnson et al. (2022) | MCF-7 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. The presence of the triazole ring enhances its ability to disrupt microbial cell membranes.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression and microbial resistance. The binding affinity is often influenced by the electronic properties of substituents on the triazole ring.
Table 3: Molecular Docking Results
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| EGFR | -9.5 |
| DHFR | -8.7 |
Case Studies
- Hepatocellular Carcinoma Treatment : A recent study highlighted the efficacy of triazole derivatives in hepatocellular carcinoma models, demonstrating significant tumor reduction when administered in combination with standard chemotherapy drugs.
- Bacterial Infections : In vitro studies have shown that the compound effectively reduces bacterial load in infected tissue samples from animal models, suggesting potential for therapeutic use in treating resistant infections.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as:
4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(2-nitrophenyl)-2H-1,2,4-triazol-3-ones: Known for their potent antibacterial activity.
(±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Exhibits various biological activities, including antimicrobial and anticancer properties.
Biological Activity
The compound 2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C17H16BrN5O2S
- Molar Mass : 434.31 g/mol
- CAS Number : 384847-85-2
Biological Activity Overview
-
Anticancer Activity
- The triazole derivatives exhibit significant anticancer properties. Studies have shown that compounds with triazole moieties can inhibit various cancer cell lines through multiple mechanisms.
- For instance, a related compound demonstrated cytotoxicity in MCF-7 breast cancer cells by inducing apoptosis and autophagy. The mechanisms included increased levels of cleaved caspase-3 and LC3A/B proteins, indicating activation of apoptotic pathways and autophagic processes respectively .
- In a screening study involving various cancer cell lines (MCF-7, T47D, MDA-MB-231), the compound exhibited varying levels of antiproliferative activity. Specifically, it showed an inhibition rate of 83.52% against FaDu cells at a concentration of 10 μM .
-
Antimicrobial Activity
- Triazole compounds have been noted for their antimicrobial properties. Research indicates that similar derivatives possess significant antibacterial and antifungal activities due to their ability to disrupt cellular processes in pathogens .
- A study highlighted that certain triazole derivatives demonstrated effective inhibition against pathogenic bacteria, with some compounds achieving IC50 values in the low micromolar range .
-
Anti-inflammatory Properties
- The anti-inflammatory potential of triazole derivatives has been explored extensively. Compounds similar to the one have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 over COX-1, suggesting a dual role as both anticancer and anti-inflammatory agents .
- The ability to modulate inflammatory pathways makes these compounds promising candidates for therapeutic development in inflammatory diseases.
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Mechanisms : The compound's ability to induce cell cycle arrest in the G2/M phase and reduce oxidative stress was demonstrated through various assays including scratch assays for cell migration and clonogenic assays for colony formation .
- Molecular Docking Studies : Preliminary molecular docking studies suggest that this compound can effectively bind to the active sites of topoisomerases I and II, which are critical targets in cancer therapy .
- Comparative Efficacy : In comparative studies with established anticancer drugs like erlotinib, the triazole derivative showed promising results indicating its potential as a new therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
